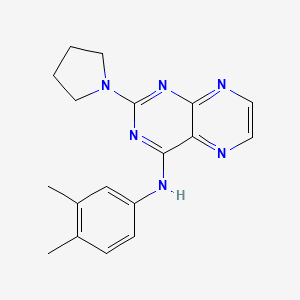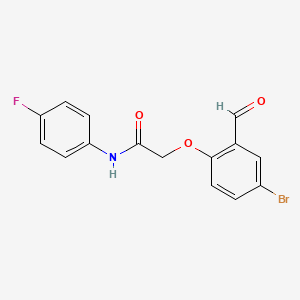
1-(Pyrimidin-2-ylmethyl)piperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(Pyrimidin-2-ylmethyl)piperidin-3-ol” is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15N3O/c14-9-3-1-6-13(7-9)8-10-11-4-2-5-12-10/h2,4-5,9,14H,1,3,6-8H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .科学的研究の応用
Metabolism and Pharmacokinetics
1-(Pyrimidin-2-ylmethyl)piperidin-3-ol, a structural relative of dipeptidyl peptidase IV inhibitors, has been examined for its metabolism, excretion, and pharmacokinetics. In a study involving rats, dogs, and humans, it was found that the majority of the administered dose was recovered in urine or feces, indicating significant renal clearance and metabolism. Key metabolic pathways included hydroxylation at the pyrimidine ring and amide hydrolysis, with cytochrome P450 isoforms CYP2D6 and CYP3A4 playing a crucial role in metabolism (Sharma et al., 2012).
Anti-Angiogenic and DNA Cleavage Activities
Novel derivatives of this compound have been synthesized and evaluated for their anti-angiogenic and DNA cleavage properties. These compounds demonstrated significant inhibition of in vivo angiogenesis and showed differential DNA binding and cleavage activities. The presence of electron-donating and withdrawing groups in the molecules' structure influenced their potency as potential anticancer agents (Kambappa et al., 2017).
Anti-Cancer Activities
Derivatives of this compound have demonstrated notable anti-cancer activities against human tumor cell lines. The structure-activity relationship studies revealed that specific structural modifications, such as the addition of piperidine or pyrrolidine groups, enhance their anti-cancer properties, suggesting their potential use in cancer treatment (Singh & Paul, 2006).
Neuropharmacological Applications
Certain pyrimidine derivatives, including this compound analogs, have been explored for their neuropharmacological potential. Studies have identified them as potent sigma-1 receptor antagonists, showing efficacy in treating neuropathic pain. These compounds exhibited high binding affinity to the sigma-1 receptor and demonstrated dose-dependent antinociceptive effects in animal models (Lan et al., 2014).
Structural and Electronic Properties in Anticonvulsant Drugs
The structural and electronic properties of this compound and its derivatives have been analyzed in the context of their use as anticonvulsant drugs. Crystallographic and molecular orbital calculations have provided insights into their molecular structure, aiding in the understanding of their pharmacological activity (Georges et al., 1989).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
特性
IUPAC Name |
1-(pyrimidin-2-ylmethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-9-3-1-6-13(7-9)8-10-11-4-2-5-12-10/h2,4-5,9,14H,1,3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHTWZMSCGMLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide, cis](/img/structure/B2751630.png)
![(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanamine;hydrochloride](/img/structure/B2751631.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-3-nitrobenzamide](/img/structure/B2751636.png)
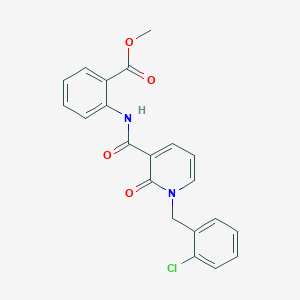
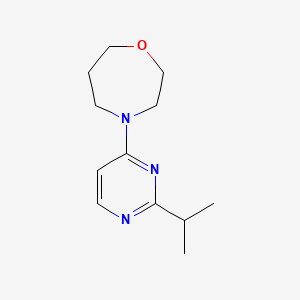
![8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2751640.png)
![Tert-butyl (3aR,6aS)-2-(2-chloropyrimidin-4-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2751641.png)
![1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2751642.png)
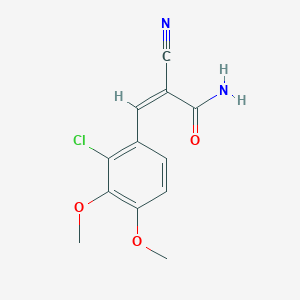
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2751644.png)

